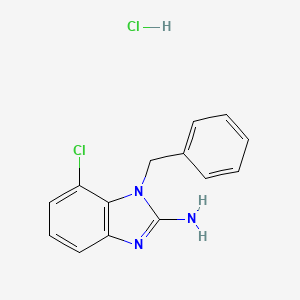

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

CAS No.: 1394040-29-9

Cat. No.: VC2580909

Molecular Formula: C14H13Cl2N3

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394040-29-9 |

|---|---|

| Molecular Formula | C14H13Cl2N3 |

| Molecular Weight | 294.2 g/mol |

| IUPAC Name | 1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H |

| Standard InChI Key | MFOLAAHXDJTELW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

1-Benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 1394040-29-9, providing a definitive reference point for chemical database systems and regulatory frameworks . The IUPAC name, 1-benzyl-7-chloro-1H-benzimidazol-2-amine hydrochloride, offers a systematic nomenclature that precisely describes its chemical structure . For digital chemical information systems, the compound is characterized by its InChI key MFOLAAHXDJTELW-UHFFFAOYSA-N, which serves as a standardized digital representation enabling consistent identification across chemical databases .

Structural Characteristics

The molecular architecture of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride features a benzimidazole core with specific functional group attachments that define its chemical behavior. The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, creating a planar heterocyclic system. This core structure is modified with three key functional elements: a benzyl group attached to one of the nitrogen atoms in the imidazole ring, a chlorine atom at the 7-position of the benzene component, and an amine group at the 2-position of the imidazole ring .

Physical and Chemical Properties

The compound exists as a hydrochloride salt, which significantly influences its physicochemical properties compared to its free base form. The salt formation typically enhances water solubility while maintaining stability during storage and handling. The molecular formula C14H13Cl2N3 indicates 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms (one as part of the benzimidazole structure and one as the hydrochloride counterion), and 3 nitrogen atoms. This arrangement contributes to the compound's molecular weight of 294.2 g/mol, positioning it as a medium-sized organic molecule with potential for favorable drug-like properties.

Table 1: Chemical and Physical Properties of 1-Benzyl-7-chloro-1H-1,3-benzodiazol-2-amine Hydrochloride

Synthesis and Preparation

Advanced Synthetic Approaches

Recent advancements in synthetic methodologies for benzimidazole derivatives suggest potential alternative approaches for preparing this compound. Microwave-assisted synthesis methods have been developed for similar benzimidazole derivatives, which could potentially be applied to the synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride . These modern synthetic techniques offer advantages including reduced reaction times, improved yields, and potentially greater purity of the final product.

For related benzimidazole compounds, reactions between appropriate aryldiamines and dimethyl (arylsulfonyl)carbonodithioimidate have been reported, suggesting possible alternative synthetic routes . These reactions are typically conducted in the presence of bases such as potassium carbonate, in solvents like ethanol under reflux conditions or with ultrasound assistance .

Biological Activity and Research Applications

Research Applications

The primary application of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is in research settings, where it is used to investigate potential biological activities. Research using related benzimidazole compounds has explored various therapeutic areas, suggesting possible directions for investigation with this specific compound.

Studies on structurally similar compounds have indicated potential antimicrobial, antifungal, and antiviral properties, although specific activities for this particular compound require further systematic investigation. The structural features of this compound make it an interesting candidate for structure-activity relationship studies in medicinal chemistry research.

Relationship to Other Bioactive Benzimidazoles

Research on related benzimidazole derivatives has explored their potential as ligands for specific receptors. For example, some structurally related compounds have been investigated as 5-HT6 receptor ligands, suggesting possible applications in neuropharmacology research . The specific structural modifications in 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride may confer unique binding properties that distinguish it from other benzimidazole derivatives.

Table 2: Structural Features and Their Potential Biological Significance

| Structural Element | Description | Potential Biological Significance |

|---|---|---|

| Benzimidazole Core | Fused heterocyclic structure combining benzene and imidazole rings | Provides rigid scaffold for interaction with biological targets |

| Benzyl Group at N-1 | Phenylmethyl substituent on imidazole nitrogen | May enhance lipophilicity and influence receptor binding characteristics |

| Chlorine at Position 7 | Halogen substituent on benzene portion | May affect electronic distribution and interaction with specific binding pockets |

| Amine Group at Position 2 | Primary amine functionality | Potential hydrogen bond donor site for target interaction |

| Hydrochloride Salt | Protonated form with chloride counter-ion | Enhances aqueous solubility for biological testing |

| Supplier | Product Identifier | Country of Origin | Reference |

|---|---|---|---|

| Sigma-Aldrich | ENA371177402 | UA | |

| Vulcan Chemical | VC2580909 | Not specified | |

| American Elements | Not specified | Not specified | |

| AKSci | Not specified | Not specified |

Future Research Directions

Structure-Activity Relationship Studies

Future research on 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride could profitably focus on systematic structure-activity relationship studies to better understand how its structural features influence biological activity. Modifications of the benzyl group, variations in the position of the chlorine substituent, or changes to the amine functionality could generate valuable insights into structure-function relationships and potentially lead to compounds with enhanced activity profiles.

Expanded Biological Screening

Comprehensive screening against a diverse range of biological targets would help to establish the full spectrum of activities for this compound. Given the known versatility of benzimidazole derivatives, investigation across multiple therapeutic areas—including antimicrobial, antiviral, antiparasitic, and anticancer activities—could reveal unexpected applications for this or related compounds.

Improved Synthetic Methodologies

Development of optimized synthetic routes, particularly those employing green chemistry principles or more efficient reaction conditions, could enhance the accessibility of this compound for research purposes. Exploration of catalytic methods, continuous flow synthesis, or other modern synthetic technologies might provide more sustainable and cost-effective production methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume